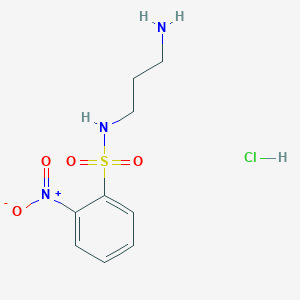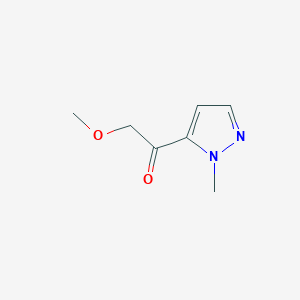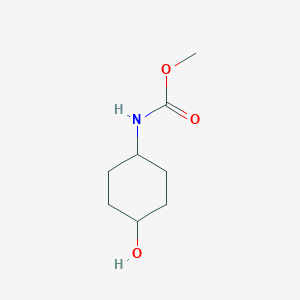
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
Vue d'ensemble
Description
“N-(3-Aminopropyl)methacrylamide Hydrochloride” (APMA) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Molecular Structure Analysis
The empirical formula for APMA is C7H14N2O · HCl . The molecular weight is 178.66 .
Chemical Reactions Analysis
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Physical And Chemical Properties Analysis
APMA is a powder that contains ≤1,000 ppm MEHQ as a stabilizer. It has a purity of 98% (HPLC). The melting point is between 123-128 °C and it should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Evaluation as Cytotoxic Agents
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride and related compounds have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. For instance, Saari et al. (1991) investigated a compound similar to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride for its toxicity towards hypoxic EMT6 mammary carcinoma cells, demonstrating its potential as a selective cytotoxic agent (Saari et al., 1991).
Versatile Applications in Chemistry
The compound is also recognized for its versatile applications in chemical reactions. For example, Fukuyama et al. (1995) described the smooth alkylation of nitrobenzenesulfonamides, highlighting their potential in the preparation of secondary amines (Fukuyama, Jow & Cheung, 1995). Additionally, Turner et al. (1999) demonstrated the successful condensation of amino-acid derived 2-nitrobenzenesulfonamides under Mitsunobu conditions, showcasing its utility in synthesizing Amadori rearrangement products (Turner et al., 1999).
Pro-apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, including N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride, and evaluated their in vitro anti-cancer activity. They found that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Use in the Preparation of Secondary Amines
The compound is also instrumental in the preparation of secondary amines from primary amines. Kurosawa et al. (2003) discussed using 2-nitrobenzenesulfonamides for N-sulfonation and the subsequent preparation of secondary amines, indicating a broad utility in organic synthesis (Kurosawa, Kan & Fukuyama, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-aminopropyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14;/h1-2,4-5,11H,3,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADJAJMVAIAKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659830 | |
| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride | |
CAS RN |
863983-46-4 | |
| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)




![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)


![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)